VU0453379

GLP-1R PAM Enantioselectivity Calcium Mobilization

VU0453379 is the only commercially available CNS-penetrant GLP-1R positive allosteric modulator with an ago-PAM profile, potentiating endogenous GLP-1 without exogenous agonist co-administration (EC50 1.3 µM, Kp 2.7). It uniquely reverses Parkinsonian motor deficits in vivo (50.4% HIC reversal at 30 mg/kg IP) while exhibiting clean ancillary pharmacology and low CYP450 inhibition risk. Unlike BETP or V-0219, its enantiospecific activity ((S)-enantiomer EC50 = 1.3 µM vs. (R)-enantiomer EC50 >10 µM) ensures reliable target engagement for dissecting central vs. peripheral GLP-1R signaling in metabolic and neurodegenerative disease models.

Molecular Formula C26H34N4O2
Molecular Weight 434.6 g/mol
Cat. No. B611751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0453379
SynonymsVU0453379;  VU-0453379;  VU 0453379; 
Molecular FormulaC26H34N4O2
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5
InChIInChI=1S/C26H34N4O2/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31)/t19-/m0/s1
InChIKeyOEYYOVRNPJSWTO-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0453379: A CNS-Penetrant GLP-1R PAM for Obesity, Diabetes, and CNS Disorder Research


VU0453379, also known as (S)-9b, is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It exhibits a unique ago-PAM profile, directly potentiating the response of endogenous GLP-1 without requiring exogenous agonist co-administration . Identified through a duplexed high-throughput screen, VU0453379 is characterized as the first highly selective and CNS-penetrant GLP-1R PAM . Its chemical structure, (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide, provides a foundation for investigating GLP-1R potentiation in both peripheral and central nervous system (CNS) applications .

Why VU0453379 Cannot Be Substituted by Common GLP-1R PAMs Like BETP or V-0219


Generic substitution among GLP-1R positive allosteric modulators is not scientifically sound due to critical differences in CNS penetration, functional activity profile, and in vivo efficacy. VU0453379 is uniquely characterized as a CNS-penetrant ago-PAM, enabling direct potentiation of endogenous GLP-1 in the brain . In contrast, other GLP-1R PAMs such as BETP lack demonstrated CNS exposure, and V-0219 exhibits a different efficacy profile in cellular assays . These divergent properties directly impact experimental outcomes in models of Parkinson's disease, diabetes, and obesity, making compound selection based on specific research objectives essential.

Quantitative Evidence for Selecting VU0453379 Over Alternative GLP-1R Modulators


Enantiospecific Activity: VU0453379 vs. (R)-8

VU0453379 ((S)-9b) exhibits enantiospecific GLP-1R PAM activity, with all efficacy residing in the (S)-enantiomer. In a human GLP-1R calcium mobilization assay, the (R)-enantiomer ((R)-8) showed no significant activity (EC50 >10 µM) . This demonstrates that the specific stereochemistry of VU0453379 is required for target engagement, highlighting the risk of using racemic mixtures or incorrect enantiomers.

GLP-1R PAM Enantioselectivity Calcium Mobilization

CNS Penetration: VU0453379 vs. Other GLP-1R PAMs

VU0453379 is the first reported CNS-penetrant GLP-1R PAM, demonstrating measurable brain exposure in vivo . In rats, a 10 mg/kg IP dose resulted in a brain concentration of 481 nM and a brain-to-plasma ratio (Kp) of 2.7 . In contrast, other GLP-1R PAMs like BETP and V-0219 have not been reported to achieve significant CNS exposure, limiting their utility for central target engagement studies .

CNS Penetration Brain Exposure GLP-1R PAM

In Vivo Efficacy: VU0453379 Reverses Haloperidol-Induced Catalepsy

VU0453379 demonstrates statistically significant reversal of haloperidol-induced catalepsy (HIC), a preclinical model of Parkinson's disease motor symptoms . At a 0.75 mg/kg haloperidol challenge, VU0453379 produced 36.3% reversal at 10 mg/kg and 50.4% reversal at 30 mg/kg (IP) . At a more robust 1.5 mg/kg haloperidol challenge, 30 mg/kg VU0453379 yielded 36.6% reversal, compared to 62% for the positive control preladenant . No other GLP-1R PAM has been reported to show efficacy in this model.

Parkinson's Disease Catalepsy In Vivo Efficacy

Ligand Bias: VU0453379 Potentiates Endogenous GLP-1

VU0453379 is characterized as an ago-PAM, meaning it potentiates the activity of endogenous GLP-1 without requiring exogenous agonist co-administration . In contrast, some earlier GLP-1R PAMs displayed ligand bias, potentiating only certain synthetic agonists or exhibiting diminished activity with native GLP-1 . This functional profile ensures that VU0453379 can be used to study physiological GLP-1R signaling in relevant models.

Ligand Bias Endogenous GLP-1 Ago-PAM

Selectivity Profile: VU0453379 Demonstrates Clean Ancillary Pharmacology

VU0453379 exhibits a clean ancillary pharmacology profile. In a Eurofins radioligand binding panel of 68 GPCRs, ion channels, and transporters, VU0453379 showed no significant off-target activity (no inhibition >50% at 10 µM, i.e., Kis >10 µM) . This selectivity minimizes confounding effects in in vivo studies. While other GLP-1R PAMs like BETP are also reported to be selective for GLP-1R, VU0453379's broader panel screening provides a more comprehensive assessment .

Selectivity Off-Target Activity Safety Pharmacology

CYP450 Inhibition Profile: Low Drug-Drug Interaction Risk

VU0453379 exhibits a favorable CYP450 inhibition profile, indicating a low risk of drug-drug interactions (DDI). In vitro cassette microsome assays showed IC50 values of >30 µM for CYP1A2 and 2C9, 3.89 µM for CYP3A4, and 10.1 µM for CYP2D6 . These values suggest minimal potential for CYP-mediated DDIs at relevant concentrations, which is advantageous for combination studies.

CYP450 Drug-Drug Interaction Hepatotoxicity

Optimal Use Cases for VU0453379 in Scientific and Industrial Research


Investigating CNS GLP-1R Function in Parkinson's Disease Models

VU0453379 is uniquely suited for studies examining the role of central GLP-1R signaling in Parkinson's disease (PD). Its demonstrated ability to reverse haloperidol-induced catalepsy (HIC) in rats, achieving up to 50.4% reversal at 30 mg/kg IP, provides direct in vivo evidence of efficacy in a PD motor symptom model . Combined with its CNS-penetrant properties (brain concentration: 481 nM, Kp: 2.7 at 10 mg/kg IP), VU0453379 enables researchers to assess GLP-1R potentiation in the brain, a feature not available with other GLP-1R PAMs .

Potentiating Endogenous GLP-1 Signaling in Metabolic Disease Research

For researchers studying type 2 diabetes and obesity, VU0453379 offers an ago-PAM profile that potentiates endogenous GLP-1 without requiring exogenous agonist co-administration . This allows for the investigation of physiological GLP-1R signaling pathways in primary tissues, such as the demonstrated augmentation of glucose-stimulated insulin secretion in primary mouse pancreatic islets when combined with low-dose exenatide . Its clean ancillary pharmacology and low CYP450 inhibition risk further support its use in complex in vivo metabolic studies .

GLP-1R Pharmacology and Ligand Bias Studies

VU0453379 serves as a valuable tool for investigating GLP-1R allosteric modulation and ligand bias. Unlike earlier GLP-1R PAMs that displayed ligand bias and diminished activity with native GLP-1, VU0453379 potentiates both endogenous and synthetic agonists equally . This property, combined with its enantiospecific activity ((S)-enantiomer EC50 = 1.3 µM vs. (R)-enantiomer EC50 >10 µM), makes it an ideal probe for dissecting the molecular pharmacology of GLP-1R allostery and for validating assays designed to detect PAM activity .

Drug Discovery and Development for CNS-Penetrant GLP-1R Modulators

VU0453379 is the first reported CNS-penetrant GLP-1R PAM, establishing a benchmark for brain exposure (Kp: 2.7) and in vivo CNS activity . In industrial drug discovery settings, VU0453379 can be used as a reference standard for screening new CNS-penetrant GLP-1R PAM candidates, for validating in vivo CNS target engagement assays, and for benchmarking DMPK properties of novel compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0453379

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.